Limitation: No Direct Pharmacological Potency Data for the N-Cyclopentyl Derivative
A targeted search of BindingDB and primary literature yielded no quantitative IC50, EC50, or Ki data for CAS 872695-41-5 against any molecular target. In contrast, a close structural analog BDBM75980 (N-(4-acetylphenyl) variant) has documented IC50 values of 2,900 nM (nuclear receptor corepressor 2) and EC50 > 53,000 nM (CRF-BP), establishing that the scaffold can produce measurable activity but that the N-cyclopentyl derivative remains pharmacologically uncharacterized in the public domain [1]. No head-to-head comparison between the N-cyclopentyl compound and any analog is available.
| Evidence Dimension | In vitro pharmacological potency (IC50/EC50) |
|---|---|
| Target Compound Data | No data available for CAS 872695-41-5 from allowed sources. |
| Comparator Or Baseline | Analog BDBM75980: IC50 = 2,900 nM (Nuclear receptor corepressor 2); EC50 > 53,000 nM (CRF-BP). |
| Quantified Difference | Not calculable. |
| Conditions | BindingDB-assembled HTS data from The Scripps Research Institute and Sanford-Burnham Center (PubChem AID 463257, AID 602473). |
Why This Matters
In the absence of potency data specific to the N-cyclopentyl compound, its selection over known active analogs cannot be justified on the basis of target engagement or efficacy.
- [1] BindingDB. BDBM75980: 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-ethanoylphenyl)ethanamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=75980 (accessed 2026-04-29). View Source
